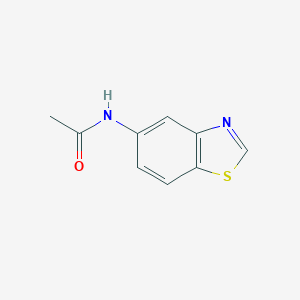

N-(1,3-Benzothiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMDFSDFQBOIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301245 | |

| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36894-61-8 | |

| Record name | NSC141991 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1,3-Benzothiazol-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(1,3-Benzothiazol-5-yl)acetamide

Foreword: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] N-(1,3-Benzothiazol-5-yl)acetamide, the subject of this guide, is a member of this important class of compounds, holding potential for further investigation and development within the pharmaceutical and life sciences sectors. This document provides a comprehensive overview of its synthesis and detailed characterization for researchers, scientists, and drug development professionals.

I. Strategic Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of the core benzothiazole ring system, followed by the acetylation of the amino group at the 5-position. The causality behind the chosen experimental conditions is crucial for ensuring a high yield and purity of the final product.

Step 1: Synthesis of the Precursor - 5-Aminobenzothiazole

The formation of the 5-aminobenzothiazole backbone is achieved through the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, a classic method for constructing the benzothiazole ring.[4] The selection of the starting material and reaction conditions is paramount for the regioselective formation of the 5-amino isomer.

Experimental Protocol: Synthesis of 5-Aminobenzothiazole

-

Reaction Setup: In a well-ventilated fume hood, a solution of p-phenylenediamine is prepared in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Thiocyanation: To this solution, a solution of potassium thiocyanate in the same solvent is added dropwise at room temperature with vigorous stirring.

-

Cyclization: The reaction mixture is then cooled in an ice bath, and a solution of bromine in glacial acetic acid is added slowly via the dropping funnel. The temperature should be carefully monitored and maintained below 10 °C during the addition. The bromine facilitates the electrophilic cyclization to form the thiazole ring.

-

Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC). The mixture is then poured into a beaker of ice water, and the resulting precipitate is neutralized with a base, such as ammonium hydroxide.

-

Purification: The crude 5-aminobenzothiazole is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Acetylation of 5-Aminobenzothiazole to Yield this compound

The final step involves the N-acetylation of the 5-aminobenzothiazole precursor. This is a standard nucleophilic acyl substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. Acetic anhydride is a commonly used and effective acetylating agent for this transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 5-Aminobenzothiazole is dissolved in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acetylation: Acetic anhydride is added to the solution. The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion and Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the product and quench any unreacted acetic anhydride.

-

Purification: The crude this compound is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol.

II. Comprehensive Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 36894-61-8[5] |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol [5] |

| Appearance | Off-white to light brown solid |

| Melting Point | Not explicitly reported, but related compounds melt in the range of 150-200 °C |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in water |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and data from related benzothiazole derivatives.[6][7][8]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | -NH (amide) |

| ~9.2 | Singlet | 1H | H-2 (thiazole ring) |

| ~8.4 | Doublet | 1H | H-4 (benzene ring) |

| ~7.9 | Doublet | 1H | H-7 (benzene ring) |

| ~7.6 | Doublet of Doublets | 1H | H-6 (benzene ring) |

| ~2.1 | Singlet | 3H | -CH₃ (acetyl group) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~155 | C-2 (thiazole ring) |

| ~150 | C-8 (bridgehead) |

| ~135 | C-9 (bridgehead) |

| ~133 | C-5 (benzene ring) |

| ~125 | C-7 (benzene ring) |

| ~122 | C-6 (benzene ring) |

| ~118 | C-4 (benzene ring) |

| ~24 | -CH₃ (acetyl group) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1600, 1480 | Medium | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 192.04 | [M]⁺ (Molecular ion) |

| 150.03 | [M - C₂H₂O]⁺ (Loss of ketene) |

| 135.02 | [C₇H₅NS]⁺ (Benzothiazole fragment) |

III. Potential Applications in Drug Development

While specific biological targets for this compound are not extensively documented in publicly available literature, the broader class of benzothiazole derivatives has shown significant promise in various therapeutic areas. The structural motifs present in this compound suggest potential for interaction with a range of biological macromolecules.

Hypothesized Biological Relevance

The benzothiazole ring system is known to act as a versatile pharmacophore, capable of engaging in hydrogen bonding, π-π stacking, and hydrophobic interactions with protein active sites.[2] The acetamide group can also participate in hydrogen bonding as both a donor and an acceptor. Based on the activities of structurally related compounds, this compound could be investigated for its potential as:

-

Enzyme Inhibitors: Many benzothiazole derivatives are known to inhibit kinases, polymerases, and other enzymes implicated in diseases such as cancer and viral infections.[9]

-

Antimicrobial Agents: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties.

-

Anticancer Agents: The planar nature of the bicyclic ring system allows for potential intercalation with DNA or interaction with the active sites of enzymes involved in cell proliferation.[[“]]

IV. Conclusion and Future Directions

This technical guide has outlined a robust and reproducible methodology for the synthesis of this compound, along with a comprehensive framework for its characterization. The provided protocols are designed to be self-validating, ensuring a high degree of confidence in the identity and purity of the final compound.

While the specific biological activity of this compound remains an area for further exploration, its structural relationship to a well-established class of pharmacologically active molecules makes it a compelling candidate for screening in various disease models. Future research should focus on the biological evaluation of this compound in relevant assays to elucidate its mechanism of action and potential therapeutic applications. The synthesis and characterization data presented herein provide a solid foundation for such endeavors.

V. References

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research. Retrieved January 15, 2026, from [Link]

-

Pan, K., & Reitz, A. B. (n.d.). The Synthesis of Aminobenzothiazoles from 2,3-Biaryl-5-anilino-Δ3-1,2,4-thiadiazolines. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 1677–1678.

-

Pan, K., & Reitz, A. B. (2002). The Synthesis of Aminobenzothiazoles from 2,3-Biaryl-5-anilino-Δ3-1,2,4-thiadiazolines. Organic Preparations and Procedures International, 34(4), 403–408.

-

Sharma, P., Singh, G., Bhongade, B. A., Noolvi, M. N., & Gadad, A. K. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. SynOpen, 04(01), 23–32.

-

d4ob01725k1.pdf - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. (2014). Journal of Chemical Research, 38(6), 347–350.

-

Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. (n.d.). Research and Reviews: Journal of Chemistry.

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules, 26(21), 6673.

-

Synthesis and characterization of some novel benzothiazole derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (2024). Baghdad Science Journal.

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Journal of Chemical Sciences, 124(3), 637–644.

-

Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐ yl)‐2‐[(substituted)thio/piperazine]acetamide/propanamide der. (2024). Journal of Heterocyclic Chemistry.

-

13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. (2021). Letters in Drug Design & Discovery, 18(4), 384–396.

-

Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents. (2015). Journal of Applicable Chemistry.

-

New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. (2001). Molecules, 6(10), 815–823.

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147–164.

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2012). Journal of the Serbian Chemical Society.

-

synthesis and biological activity of n-substituted-benzothiazolium salts upon application with als cells and the effects of the tdp-43 protein. (n.d.). Georgia Journal of Science.

-

Acetamide,N-5-benzothiazolyl-;36894-61-8 - Axsyn. (n.d.). Retrieved January 15, 2026, from [Link]

-

Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. (1999). Journal of Medicinal Chemistry, 42(2), 227–234.

-

N-(6-amino-1,3-benzothiazol-2-yl)acetamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

N-(2-Methyl-1,3-benzothiazol-5-yl)acetamide. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]

-

N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (2021). Journal of Molecular Docking, 1(2), 78–83.

-

Acetamide at BMRB. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews, 19(3), 1326–1336.

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(5), 499–515.

-

N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. (n.d.). Journal of Molecular Docking.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved January 15, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry.

-

Benzothiazole. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

N-(5-{[2-(acetylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

N-(1,3-Benzothiazol-2-yl)acetamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1622–o1623.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. rroij.com [rroij.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. consensus.app [consensus.app]

Physical and chemical properties of N-(1,3-Benzothiazol-5-yl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of N-(1,3-Benzothiazol-5-yl)acetamide

For Drug Discovery and Development Professionals

Executive Summary

This compound is a heterocyclic organic compound featuring a core benzothiazole scaffold. This structural motif is of significant interest in medicinal chemistry, appearing in a wide array of pharmacologically active agents with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A thorough understanding of the compound's physical and chemical properties is a critical prerequisite for its advancement in any drug discovery pipeline, influencing everything from synthesis and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This guide provides a comprehensive overview of the key physicochemical and spectroscopic characteristics of this compound, outlines authoritative experimental protocols for its characterization, and discusses its chemical stability and reactivity profile from the perspective of a senior application scientist.

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system, an aromatic bicyclic structure composed of a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal anchor for engaging with biological targets.[2] The derivatization of this core, such as the acetamide substitution at the 5-position seen in this compound, allows for the fine-tuning of its pharmacological and pharmacokinetic properties. Accurate characterization of these derivatives is not merely an academic exercise; it is the foundation upon which reliable and reproducible biological data is built, ensuring the integrity of screening campaigns and lead optimization efforts.

Compound Identification and Core Properties

Precise identification is the first step in any rigorous scientific investigation. The fundamental identifiers and core calculated properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 36894-61-8 | [3] |

| Molecular Formula | C₉H₈N₂OS | [3] |

| Molecular Weight | 192.24 g/mol | [3] |

| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)SC=N2 | N/A |

Physicochemical Properties: A Practical Analysis

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is sparsely reported in public literature, we can infer expected characteristics based on its structure and data from closely related analogs.[3]

Melting Point

The melting point is a crucial indicator of purity. For crystalline solids, a sharp melting range typically signifies high purity.

-

Expected Value: As a solid crystalline powder, a distinct melting point is expected. For context, the related isomer N-(1,3-Benzothiazol-2-yl)acetamide exhibits a melting point of 180-182 °C (453-455 K).[4] It is reasonable to anticipate a melting point in a similar range for the 5-yl isomer.

-

Experimental Protocol: See Section 6.1 for a detailed melting point determination protocol.

Solubility Profile

Solubility is a critical parameter for drug development, impacting formulation, bioavailability, and assay development.

-

Aqueous Solubility: The molecule contains both hydrophobic (benzothiazole ring) and polar (acetamide) groups. Its aqueous solubility is expected to be low.

-

Organic Solubility: It is predicted to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol. This is typical for compounds of this nature used in high-throughput screening.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which strongly influences its ability to cross cell membranes.

-

Predicted Value: The calculated XLogP3 value for the related isomer, N-(6-amino-1,3-benzothiazol-2-yl)acetamide, is 1.1.[5] Given the structural similarities, a LogP value for this compound is likely to be in the range of 1.0 to 2.5, indicating moderate lipophilicity suitable for drug-like molecules.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzothiazole ring, the N-H proton of the amide, and the methyl protons of the acetyl group. The aromatic protons will likely appear in the δ 7.0-8.5 ppm range, the amide proton as a broad singlet (δ ~9-11 ppm, solvent dependent), and the methyl group as a sharp singlet around δ 2.1-2.3 ppm.[6]

-

¹³C NMR: The carbon spectrum will show signals for the nine unique carbon atoms. The carbonyl carbon of the amide will be the most downfield signal (δ ~168-172 ppm). Aromatic carbons will resonate in the δ 110-155 ppm region, while the methyl carbon will appear upfield (δ ~23-25 ppm).[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1680-1660 cm⁻¹ for the amide carbonyl group.

-

C=N Stretch: A peak in the 1630-1580 cm⁻¹ region characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information for structural elucidation.

-

Expected Ion: In electrospray ionization (ESI) positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 193.24.

Chemical Stability and Reactivity

-

Stability: The benzothiazole ring is generally stable under typical laboratory conditions. However, the amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.

-

Reactivity: The aromatic ring can undergo electrophilic substitution, though it is generally less reactive than benzene itself. The amide nitrogen, once deprotonated, can act as a nucleophile. Understanding this reactivity is key to designing synthetic routes for further derivatization.

The synthesis of this compound typically involves the acylation of 5-aminobenzothiazole, a common and reliable transformation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(6-amino-1,3-benzothiazol-2-yl)acetamide | C9H9N3OS | CID 739505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]

An In-depth Technical Guide on the Speculative Mechanism of Action of N-(1,3-Benzothiazol-5-yl)acetamide

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] N-(1,3-Benzothiazol-5-yl)acetamide, a specific derivative, remains an enigmatic entity with its precise mechanism of action yet to be fully elucidated. This technical guide provides a comprehensive speculation on its potential mechanisms, drawing from the extensive literature on analogous benzothiazole compounds. We will delve into plausible molecular targets and signaling pathways, underpinned by a robust framework for experimental validation. This document is intended to serve as a foundational resource for researchers poised to investigate the therapeutic potential of this intriguing molecule.

Introduction: The Prominence of the Benzothiazole Core

Benzothiazole, a bicyclic heterocyclic compound, is a privileged scaffold in drug discovery, conferring a wide array of pharmacological properties.[1][2][3] Derivatives of this core structure have been extensively explored and have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[4][5][6][7] The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of their substituents.[1] This guide will focus on this compound, a compound whose specific biological role is not yet defined in the scientific literature. By examining the established mechanisms of action of structurally related benzothiazoles, we can formulate credible hypotheses regarding its therapeutic potential.

Structural Analysis and Mechanistic Analogy

The structure of this compound features a central benzothiazole ring with an acetamide group at the 5-position. This substitution pattern is crucial in determining its potential interactions with biological macromolecules. The existing literature on benzothiazole derivatives provides a fertile ground for speculating on its mechanism of action. Key established mechanisms for this class of compounds include:

-

Kinase Inhibition: Many benzothiazole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[1][8]

-

Topoisomerase Inhibition: Certain benzothiazoles can interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1]

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): Some derivatives have been shown to induce programmed cell death by increasing intracellular ROS levels.[1]

-

Microtubule Polymerization Inhibition: Disruption of microtubule dynamics is another established anticancer mechanism for some benzothiazole compounds.[9]

-

Cyclooxygenase-2 (COX-2) Inhibition: The anti-inflammatory properties of some benzothiazoles are attributed to their ability to inhibit the COX-2 enzyme.[4]

Given the structural similarities, it is plausible that this compound may engage one or more of these established pathways.

Speculative Mechanisms of Action for this compound

Based on the foundational knowledge of the benzothiazole class, we propose three primary speculative mechanisms of action for this compound.

Hypothesis 1: Inhibition of Tyrosine Kinases

A significant number of benzothiazole derivatives have been identified as tyrosine kinase inhibitors.[1] These enzymes play a pivotal role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

Hypothesized Signaling Pathway: Tyrosine Kinase Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Hypothesis 2: Induction of Apoptosis through Oxidative Stress

The generation of reactive oxygen species (ROS) is a known mechanism by which some benzothiazoles exert their cytotoxic effects.[1] An imbalance in cellular redox homeostasis can trigger the intrinsic apoptotic pathway.

Hypothesized Signaling Pathway: ROS-Mediated Apoptosis

Caption: Speculative pathway of ROS-induced apoptosis.

Hypothesis 3: Anti-inflammatory Action via COX-2 Inhibition

Several benzothiazole derivatives have demonstrated anti-inflammatory activity by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4] This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation.

Hypothesized Signaling Pathway: COX-2 Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX-2.

Proposed Experimental Workflows for Mechanism Validation

To rigorously test these hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to provide a clear path to elucidating the mechanism of action of this compound.

General Cell Viability and Cytotoxicity Assays

The initial step is to determine the biological activity of the compound across a panel of relevant cell lines (e.g., various cancer cell lines and normal cell lines).

| Assay | Purpose | Cell Lines | Expected Outcome |

| MTT/XTT Assay | To assess cell viability and | Panel of cancer and normal cell lines | Determination of IC50 values to quantify the compound's cytotoxic potency. |

| LDH Release Assay | To measure cytotoxicity by detecting | Panel of cancer and normal cell lines | Confirmation of cell membrane damage and cytotoxicity. |

Experimental Protocols for Hypothesis Validation

Workflow for Investigating Tyrosine Kinase Inhibition

Caption: Experimental workflow to validate tyrosine kinase inhibition.

Step-by-Step Protocol for Kinase Inhibition Studies:

-

Broad Kinase Panel Screening:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen this compound against a large panel of kinases at a fixed concentration (e.g., 10 µM).

-

Rationale: This provides an unbiased, broad-spectrum view of the compound's kinase inhibitory potential.

-

-

Hit Identification and Validation:

-

Identify kinases that show significant inhibition (e.g., >50%) in the initial screen.

-

Perform dose-response assays for the identified "hit" kinases to determine their IC50 values.

-

Rationale: This confirms the initial hits and quantifies the potency of inhibition.

-

-

Cellular Target Engagement:

-

Treat relevant cancer cell lines with this compound at various concentrations.

-

Perform Western blotting to analyze the phosphorylation status of the downstream substrates of the identified hit kinases.

-

Rationale: This demonstrates that the compound can engage and inhibit its target kinase within a cellular context.

-

Workflow for Investigating ROS-Mediated Apoptosis

Caption: Experimental workflow to investigate ROS and apoptosis induction.

Step-by-Step Protocol for ROS and Apoptosis Studies:

-

Measurement of Intracellular ROS:

-

Treat cells with this compound and a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Measure the fluorescence intensity using a plate reader or flow cytometer to quantify ROS levels.

-

Rationale: This directly measures the compound's ability to induce oxidative stress.

-

-

Assessment of Mitochondrial Membrane Potential:

-

Use a potentiometric dye like JC-1 to assess changes in the mitochondrial membrane potential after compound treatment.

-

Rationale: A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

-

-

Detection of Apoptosis:

-

Perform Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

-

Rationale: This provides a quantitative measure of apoptosis induction.

-

-

Measurement of Caspase Activity:

-

Use colorimetric or fluorometric assays to measure the activity of key executioner caspases (e.g., Caspase-3) and initiator caspases (e.g., Caspase-9).

-

Rationale: This confirms the involvement of the caspase cascade in the apoptotic process.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively established, the rich pharmacology of the benzothiazole scaffold provides a strong foundation for targeted investigation. The speculative mechanisms proposed herein—tyrosine kinase inhibition, induction of ROS-mediated apoptosis, and COX-2 inhibition—offer plausible starting points for research. The detailed experimental workflows outlined in this guide provide a clear and logical path forward for elucidating the biological activity of this compound. Future research should also consider in vivo studies in relevant animal models to assess the therapeutic efficacy and pharmacokinetic properties of N-(1,-Benzothiazol-5-yl)acetamide.

References

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). PubMed. [Link]

-

Benzothiazoles: How Relevant in Cancer Drug Design Strategy? (2023). ResearchGate. [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). PubMed Central. [Link]

-

Benzothiazole derivatives as anticancer agents. (2020). Taylor & Francis Online. [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). PubMed. [Link]

-

Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016). PubMed Central. [Link]

-

Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. (2021). Bentham Science. [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. (2023). ResearchGate. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). ResearchGate. [Link]

-

New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2017). PubMed Central. [Link]

-

Antimicrobial Activities of Some New Heterocyclic Compounds Bearing Imidazo[2,1-b]benzothiazole Moiety. (2019). AIP Publishing. [Link]

-

Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. (2022). MDPI. [Link]

-

Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025). PubMed. [Link]

-

226 Green Synthesis, Biological Evaluation of Newer Benzothiazole Derivatives. (2016). ResearchGate. [Link]

-

This compound hydrochloride 5g. Dana Bioscience. [Link]

-

A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). ResearchGate. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2016). MDPI. [Link]

-

Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009). PubMed. [Link]

-

Antimicrobial Properties of Some New Synthesized Benzothiazole Linked Carboxamide, Acetohydrazide, and Sulfonamide Systems. (2019). Sci-Hub. [Link]

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). PubMed Central. [Link]

-

Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2023). PubMed Central. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

-

N-(6-amino-1,3-benzothiazol-2-yl)acetamide. PubChem. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2021). RSC Publishing. [Link]

-

N-(1,3-Benzothiazol-2-yl)acetamide. (2013). PubMed Central. [Link]

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2015). ResearchGate. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). MDPI. [Link]

-

N-(1-Acetyl-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)acetamide. PubChem. [Link]

Sources

- 1. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Vitro Biological Activity of N-(1,3-Benzothiazol-5-yl)acetamide and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3] The N-acetamide substitution on the benzothiazole ring, as seen in N-(1,3-Benzothiazol-5-yl)acetamide, provides a critical pharmacophore that can be further functionalized to modulate biological activity. This guide offers an in-depth exploration of the in-vitro biological activities associated with N-(1,3-benzothiazol-yl)acetamide derivatives, providing researchers and drug development professionals with a comprehensive technical overview of their potential as therapeutic agents. While direct experimental data for the specific compound this compound is limited in publicly available literature, this guide will extrapolate from the extensive research on its close structural analogs to provide a predictive framework for its potential biological profile.

Anticancer Activity: A Primary Focus of Benzothiazole Acetamide Derivatives

A significant body of research has focused on the anticancer potential of benzothiazole acetamide derivatives. These compounds have demonstrated cytotoxic and antiproliferative effects against a wide range of cancer cell lines.

Mechanisms of Action and Structure-Activity Relationship (SAR)

The anticancer activity of benzothiazole acetamides is often attributed to their ability to interfere with key cellular processes in cancer cells. While the precise mechanism for the parent compound is not elucidated, derivatives have been shown to act as:

-

Kinase Inhibitors: Many benzothiazole-based compounds have been developed as potent inhibitors of protein kinases, which are crucial for cancer cell signaling and proliferation.[1]

-

Topoisomerase Inhibitors: Some derivatives have been found to inhibit topoisomerases, enzymes essential for DNA replication and repair in cancer cells.

-

Inducers of Apoptosis: Several studies have shown that substituted benzothiazole acetamides can trigger programmed cell death (apoptosis) in cancer cells.

Structure-activity relationship studies have revealed that the nature and position of substituents on both the benzothiazole ring and the acetamide moiety significantly influence the anticancer potency. For instance, the introduction of moieties like 4-chlorophenoxy-N-(4-methoxyphenyl)-acetamide at specific positions has been shown to enhance anticancer potential.[4][5] Similarly, derivatives incorporating oxadiazole and piperazine have exhibited remarkable activities against leukemia and other cancer cell lines.[4][5][6]

Quantitative Data on Anticancer Activity of Selected Derivatives

| Derivative | Cancer Cell Line | IC50/GI50/CC50 | Reference |

| Substituted thioxothiazolidine acetamide benzothiazole | Ovarian, renal, prostate, leukemia, melanoma, lung, colon, CNS, and breast cancer cell lines | Not specified | [4] |

| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | IC50: 9.76 µM | [4][5][6] |

| Dichlorophenyl containing chlorobenzothiazole | 9 different cancer cell lines | GI50: 1.60 µM–71.8 nM | [6] |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (leukemia) | CC50: 12 ± 2 μM | [5][6] |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide | CCRF-CEM (leukemia) | CC50: 8 ± 1 μM | [5] |

| N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3- methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | HT-1376 (bladder carcinoma) | IC50: 26.51 μM | [7] |

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture: Cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: The test compound, this compound or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Caption: Workflow of the MTT assay for in-vitro cytotoxicity assessment.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzothiazole acetamide derivatives have also emerged as promising antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[8][9]

Mechanisms of Action and SAR in Antimicrobial Activity

The antimicrobial action of these compounds is believed to involve the disruption of essential microbial processes. While the exact mechanisms are diverse and depend on the specific derivative, they may include:

-

Enzyme Inhibition: Interference with enzymes crucial for microbial survival, such as DNA gyrase or dihydropteroate synthase.[10]

-

Cell Wall Synthesis Inhibition: Disruption of the synthesis of the bacterial cell wall.

-

Biofilm Formation Inhibition: Some derivatives have shown the ability to prevent the formation of biofilms, which are protective communities of microorganisms.[11]

SAR studies indicate that the presence of heterocyclic amines, such as pyrrolidine and pyridine moieties, linked through an amide bond to the benzothiazole core can enhance antibacterial activity.[11][12] The introduction of bulky, electron-withdrawing groups like chloro-substituents has also been associated with increased antimicrobial efficacy.[8]

Quantitative Data on Antimicrobial Activity of Selected Derivatives

| Derivative | Microbial Strain | MIC (Minimum Inhibitory Concentration) | Reference |

| N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-acetamide | Various bacteria and fungi | 10.7–21.4 μmol mL⁻¹ × 10⁻² | [8] |

| 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide | Not specified | Not specified | [13] |

| Benzothiazole derivative of isatin | E. coli | 3.1 µg/ml | [10] |

| Benzothiazole derivative of isatin | P. aeruginosa | 6.2 µg/ml | [10] |

| Dichloropyrazole-based benzothiazole analogue | Gram-positive strains | 0.0156–0.25 µg/mL | [10] |

| Dichloropyrazole-based benzothiazole analogue | Gram-negative strains | 1–4 µg/ml | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Controls: Positive (microorganism without compound) and negative (broth without microorganism) controls are included.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijres.org [ijres.org]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of N-(1,3-Benzothiazol-5-yl)acetamide and its Analogs

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural elucidation of N-(1,3-Benzothiazol-5-yl)acetamide, a representative member of this class. Recognizing that a definitive single-crystal X-ray structure for this specific isomer is not publicly available, this document presents an integrated, multi-faceted approach. We combine predictive computational modeling with established experimental techniques and leverage a comparative analysis with the known crystal structure of its isomer, N-(1,3-Benzothiazol-2-yl)acetamide. This guide serves as a practical workflow for characterizing novel benzothiazole derivatives, demonstrating how to build a robust structural hypothesis in the absence of complete crystallographic data.

Introduction: The Significance of the Benzothiazole Core

Benzothiazole (1,3-benzothiazole) is a heterocyclic compound featuring a fused benzene and thiazole ring.[1] This aromatic system is not merely a synthetic curiosity; it is a privileged scaffold found in numerous natural products and synthetic molecules with a vast array of biological activities, including antimicrobial, anti-tumor, anti-inflammatory, and anti-diabetic properties.[1][2] The unique electronic properties and rigid planarity of the benzothiazole ring system make it an ideal anchor for designing molecules that can effectively interact with biological targets.

The N-acetamide substitution, as seen in this compound, introduces a critical hydrogen bond donor and acceptor group, further enhancing the potential for specific molecular interactions. The position of this substitution on the benzene portion of the scaffold (the 5-position) versus the thiazole portion (the 2-position) profoundly influences the molecule's electronic distribution, steric profile, and potential for forming intermolecular connections, such as in a crystal lattice or a protein binding pocket.

This guide will systematically detail the necessary steps to fully characterize the structure of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols.

Synthesis and Spectroscopic Characterization

A robust structural analysis begins with the unambiguous synthesis and preliminary characterization of the target compound.

Proposed Synthetic Pathway

The synthesis of this compound is readily achievable through the acylation of 5-amino-1,3-benzothiazole. This standard procedure offers high yields and purity.

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

-

Dissolution: In a round-bottom flask, dissolve 5-amino-1,3-benzothiazole (1.0 eq) in a minimal amount of pyridine.

-

Acylation: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove pyridine, and dry under vacuum.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Predicted Spectroscopic Data

Based on analyses of analogous structures, the following spectroscopic data are predicted for the target compound.[3][4]

| Technique | Expected Observations |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1600, ~1480 (C=C aromatic stretch).[3] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, NH), ~9.2 (s, 1H, H2), ~8.4 (d, 1H, H4), ~7.9 (d, 1H, H7), ~7.6 (dd, 1H, H6), ~2.2 (s, 3H, CH₃). |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~169 (C=O), ~155 (C2), ~150 (C7a), ~135 (C3a), ~130 (C5), ~125 (C7), ~122 (C6), ~118 (C4), ~24 (CH₃).[5] |

| Mass Spec. (EI, m/z) | M⁺ at 192, fragments at 150 ([M-CH₂CO]⁺), 134 ([M-CH₃CONH]⁺), 108. |

In-Depth Structural Elucidation: An Integrated Approach

The cornerstone of structural analysis is single-crystal X-ray diffraction. In its absence for our target molecule, we construct a robust model through a comparative analysis of a known isomer and predictive computational methods.

Comparative X-ray Crystallography: The N-(1,3-Benzothiazol-2-yl)acetamide Isomer

The crystal structure of the 2-yl isomer provides an invaluable reference point.[6][7] The molecule crystallizes in the monoclinic space group with two independent molecules (A and B) in the asymmetric unit.[6]

Key Structural Features of N-(1,3-Benzothiazol-2-yl)acetamide: [6]

| Parameter | Molecule A | Molecule B |

| Dihedral Angle (Benzothiazole/Acetamide) | 2.7(4)° | 7.2(2)° |

| N-H···N Bond Length (Å) | 2.9700(16) | 2.9749(16) |

| Bond Length (Å) | ||

| S1-C1 | 1.745(1) | 1.746(1) |

| N1-C1 | 1.311(2) | 1.312(2) |

| N2-C1 | 1.378(2) | 1.376(2) |

| C8-O1 | 1.233(2) | 1.232(2) |

A crucial feature of the 2-yl isomer's crystal packing is the formation of hydrogen-bonded dimers. Pairs of molecules are linked by N-H···N hydrogen bonds, where the amide proton (N-H) of one molecule interacts with the thiazole nitrogen of a second molecule, creating a stable R²₂(8) graph-set motif.[6]

Implications for the 5-yl Isomer: Moving the acetamide group from the electron-deficient C2 position to the C5 position on the benzene ring is expected to have significant structural consequences:

-

Hydrogen Bonding: The primary hydrogen bond acceptor (the thiazole nitrogen) is now sterically remote from the primary donor (the amide N-H). This makes the formation of the same R²₂(8) dimer motif highly unlikely. Instead, intermolecular hydrogen bonding in the 5-yl isomer would likely involve the amide carbonyl oxygen (C=O) as the acceptor, leading to different packing arrangements like chains or sheets.

-

Molecular Planarity: The near-planarity observed in the 2-yl isomer is likely to be retained, as the acetamide group at the 5-position faces minimal steric hindrance with the core ring system.

Predictive Modeling: DFT Computational Analysis

To build a high-confidence model of the 5-yl isomer's geometry, we turn to Density Functional Theory (DFT). DFT calculations are a powerful tool for investigating the electronic structure and optimizing the geometry of molecules.[8]

Caption: Integrated workflow for structural elucidation.

Protocol for DFT Calculation

-

Structure Building: Construct the initial 3D structure of this compound using molecular modeling software.

-

Method Selection: Employ a widely used functional and basis set, such as B3LYP/6-31+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[8]

-

Geometry Optimization: Perform a full geometry optimization without constraints to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Conduct a frequency analysis on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This calculation also yields predicted vibrational frequencies for comparison with experimental IR spectra.

-

Property Calculation: From the optimized structure, calculate key electronic properties such as bond lengths, bond angles, dihedral angles, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

NMR Prediction (Optional): Use the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry to predict ¹H and ¹³C NMR chemical shifts for comparison with experimental data.

Predicted Molecular Geometry (from DFT)

A DFT optimization would yield a precise, three-dimensional model of the molecule. The table below presents hypothetical but realistic values for key geometric parameters.

| Parameter | Predicted Value | Parameter | Predicted Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C5-N(amide) | ~1.41 | C4-C5-C6 | ~120.5 |

| N(amide)-C(carbonyl) | ~1.36 | C5-N-C(carbonyl) | ~127.0 |

| C(carbonyl)=O | ~1.23 | N-C(carbonyl)-C(methyl) | ~115.0 |

| C(carbonyl)-C(methyl) | ~1.51 | O=C-N | ~123.0 |

| Dihedral Angles (°) | |||

| C4-C5-N-C(carbonyl) | ~178.0 |

This computationally derived structure serves as the primary hypothesis, to be validated against the spectroscopic data.

Integrated Spectroscopic Analysis

The final step is to correlate the experimental spectroscopic data with the predicted structure and the known isomer.

-

Infrared (IR) Spectroscopy: The calculated vibrational frequencies from the DFT frequency analysis should closely match the experimental IR spectrum. Key bands to compare include the N-H stretch, the C=O (amide I) stretch, and the aromatic C=C stretches. A good correlation provides strong evidence for the calculated conformation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted chemical shifts from the GIAO method should align with the experimental ¹H and ¹³C NMR spectra. The number of signals, their splitting patterns (coupling), and their chemical shifts all serve to confirm the connectivity and chemical environment of the atoms, validating the C5 substitution pattern.

-

Mass Spectrometry (MS): The fragmentation pattern observed in the mass spectrum should be rationalized based on the proposed structure. The primary fragmentation is expected to be the cleavage of the amide bond, leading to the loss of an acetyl group (CH₃CO) or the entire acetamide side chain, consistent with fragmentation patterns of similar heterocyclic compounds.[9]

Structural Analysis of Analogs

The robust methodology established for the parent compound can be extended to its analogs. For example:

-

Substitution on the Benzothiazole Ring: Adding electron-donating or -withdrawing groups to the benzothiazole core will alter the electronic properties (HOMO/LUMO energies), which can be predicted by DFT and may correlate with biological activity. These substitutions can also introduce new steric or hydrogen bonding possibilities, affecting crystal packing.

-

Modification of the Acetamide Group: Changing the acyl group (e.g., from acetyl to benzoyl) will significantly alter the steric bulk and potential for π-π stacking interactions. DFT calculations can predict the preferred orientation of this new group relative to the benzothiazole plane.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the structural analysis of this compound. By integrating predictive computational modeling using DFT with standard experimental techniques (NMR, IR, MS), and leveraging a comparative analysis with a known isomer, a high-confidence structural model can be developed even in the absence of a definitive crystal structure. This self-validating workflow, where computational predictions are cross-referenced with experimental data, provides a powerful and practical template for researchers in drug discovery and materials science, enabling the confident characterization of novel molecular entities and accelerating the design-synthesis-analysis cycle.

References

-

Nayak, P. S., Narayana, B., Jasinski, J. P., Yathirajan, H. S., & Kaur, M. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1673. [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. [Link]

-

Pawar, S. S., & Sonwane, S. A. (2016). Synthesis and characterization of some novel benzothiazole derivatives. International Journal of Institutional Pharmacy and Life Sciences, 6(3), 2249-6807. [Link]

-

Al-Janabi, A. S. M., & Sinn, E. (2020). Pd(II) and Pt(II) complexes with N-(1,3-benzothiazol-2-yl)acetamide ligands, spectroscopic characterization, DFT computational and in-vitro cytotoxicity studies. Applied Organometallic Chemistry, 34(10), e5871. [Link]

-

Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 40(13), 5869-5890. [Link]

-

Sakarya, H. C., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Letters in Organic Chemistry, 9(3), 214-221. [Link]

-

Yu, P., et al. (2014). Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide Derivatives Promoted by Carbodiimide Condensation. Journal of Chemical Research, 38(6), 347-350. [Link]

-

Patel, N. B., & Shaikh, F. M. (2015). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives as an Antitubercular and Antimicrobial Agent. International Journal of Advanced Research, 3(7), 839-847. [Link]

-

Bentham Science Publishers. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

-

Nayak, P. S., et al. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 69(11), o1673. [Link]

-

El-Faham, A., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 433. [Link]

-

Hassan, A. H. E., & Lee, Y. S. (2019). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 22, 262-281. [Link]

-

ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

-

Abdel-Rahman, A. A. H., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society, 63(5), 419-425. [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide. [Link]

-

ResearchGate. (n.d.). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

SpectraBase. (n.d.). N-(3-Allyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)acetamide. [Link]

-

SpectraBase. (n.d.). N-(5-{[2-(acetylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide. [Link]

-

Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. [Link]

-

Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 8), o1516. [Link]

-

ResearchGate. (n.d.). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of N-(2,3-dimethylphenyl)-2-(5-(1-(phenylsulfonyl) piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide (6a). [Link]

-

Patel, K. D., et al. (2012). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. Rasayan Journal of Chemistry, 5(3), 324-331. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). Selected biologically active benzothiazoles. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of N-(1,3-Benzothiazol-5-yl)acetamide

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel compound N-(1,3-Benzothiazol-5-yl)acetamide in preclinical models. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities. This document moves beyond a simple recitation of protocols to offer insights into the causal relationships behind experimental design, ensuring a robust and scientifically sound evaluation.

Introduction: The Imperative of Early Pharmacokinetic Assessment

The journey of a new chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Collectively, these processes define the pharmacokinetic profile of a compound, which in turn governs its efficacy and safety.[1][2] Early and accurate assessment of the PK profile of this compound is paramount for several reasons:

-

Informing Candidate Selection: A favorable PK profile is a critical selection criterion for advancing a compound through the drug development pipeline.

-

Guiding Efficacy and Toxicology Studies: Understanding the exposure of the compound in relevant biological matrices is essential for interpreting the results of pharmacology and toxicology studies.

-

Predicting Human Pharmacokinetics: Preclinical PK data, when appropriately scaled, can provide initial estimates of how the drug will behave in humans, aiding in the design of first-in-human clinical trials.[3][4]

Benzothiazole derivatives are known to possess a wide range of biological activities, making them a recurring scaffold in medicinal chemistry.[5][6][7][8] However, their pharmacokinetic properties can be variable. Therefore, a systematic evaluation of this compound is crucial.

In Vitro Characterization: Foundational Insights into ADME Properties

In vitro assays serve as the initial, high-throughput screening funnel to evaluate the fundamental ADME properties of this compound. These assays are cost-effective and provide critical data to guide the design of more complex in vivo studies.

Metabolic Stability Assessment in Liver Microsomes

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are key players in the biotransformation of many xenobiotics.[9] The microsomal stability assay provides an early indication of a compound's susceptibility to hepatic metabolism.[9][10][11]

The choice of liver microsomes from different species (e.g., mouse, rat, dog, human) is strategic.[9][11] Cross-species comparison helps to identify a suitable animal model for subsequent in vivo studies, ideally one that is metabolically similar to humans. The inclusion of a cofactor, NADPH, is essential as it is required for the catalytic activity of CYP enzymes.[10][11][12]

-

Preparation of Reagents:

-

Incubation:

-

Pre-warm a mixture of liver microsomes and buffer at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and the test compound to the microsomal suspension. The final concentration of the test compound is typically around 1 µM.[13]

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9] This step precipitates the proteins and stops the enzymatic reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[9]

-

The rate of disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Half-life (t½): Calculated from the slope of the natural logarithm of the remaining compound concentration versus time plot.

-

Intrinsic Clearance (CLint): A measure of the metabolic activity of the liver towards the compound.

| Parameter | Formula | Description |

| Half-life (t½) | 0.693 / k | Where 'k' is the elimination rate constant. |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | Relates the rate of metabolism to the concentration of the drug. |

A short half-life and high intrinsic clearance suggest that this compound is rapidly metabolized by the liver, which may indicate poor stability in vivo.

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding Assessment

Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[14] It is generally the unbound (free) fraction of a drug that is pharmacologically active and available to distribute into tissues.[14][15] Therefore, determining the extent of plasma protein binding is crucial for understanding the drug's distribution and efficacy.[15][16][17]

Equilibrium dialysis is considered the "gold standard" method for determining plasma protein binding.[14][16] This technique allows for the passive diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached, providing a direct measure of the unbound fraction.[16][]

-

Apparatus Setup:

-

Prepare a 96-well equilibrium dialysis apparatus with a semi-permeable membrane (typically with a molecular weight cutoff of 12-14 kDa).[16]

-

-

Sample Preparation:

-

Spike plasma (from the relevant preclinical species and human) with this compound to a known concentration (e.g., 1-10 µM).[14][16]

-

Load the plasma sample into one chamber of the dialysis cell.

-

Load an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) into the adjacent chamber.

-

-

Equilibration:

-

Incubate the dialysis apparatus at 37°C with gentle agitation for a sufficient period to reach equilibrium (typically 4-24 hours).

-

-

Sample Analysis:

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method.

-

The percentage of plasma protein binding is calculated as follows:

-

% Bound = [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100

| Parameter | Description |

| Total Concentration | Concentration of the compound in the plasma chamber at equilibrium. |

| Unbound Concentration | Concentration of the compound in the buffer chamber at equilibrium. |

High plasma protein binding (>99%) can limit the distribution of the drug to its target tissues and may affect its clearance.

Caption: Principle of the equilibrium dialysis method.

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies are essential to understand the complete ADME profile of this compound in a living system.[1][3][19] These studies provide data on the rate and extent of absorption, distribution to various tissues, and the routes and rates of metabolism and excretion.[1][3]

Rationale for Species Selection and Study Design

The choice of animal model is a critical decision.[1][3] Rodents (e.g., rats, mice) are often used for initial PK screening due to their small size and cost-effectiveness.[3][19] A non-rodent species (e.g., dog, non-human primate) is also typically included to provide a more comprehensive understanding of the compound's pharmacokinetics and to aid in interspecies scaling to predict human PK.[3] The selection should be guided by the in vitro metabolism data, aiming for a species with a metabolic profile similar to humans.

Both intravenous (IV) and oral (PO) routes of administration are typically evaluated. The IV administration provides a direct measure of systemic clearance and volume of distribution, while the PO route allows for the assessment of oral bioavailability.

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Animal Acclimatization and Dosing:

-

Acclimatize animals (e.g., male Sprague-Dawley rats) to the laboratory conditions.

-

Fast animals overnight before dosing.

-

Administer this compound via the desired route (IV or PO) at a predetermined dose.

-

-

Blood Sample Collection:

-

Collect blood samples at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein).

-

Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

Data Analysis: Pharmacokinetic Parameters

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.

| Parameter | Abbreviation | Description |

| Maximum Concentration | Cmax | The highest observed concentration in plasma. |

| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |

| Area Under the Curve | AUC | The total exposure of the drug over time. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life | t½ | The time required for the plasma concentration of the drug to decrease by half. |

| Bioavailability | F% | The fraction of the administered dose that reaches the systemic circulation. |

Interpretation of Pharmacokinetic Data

The calculated PK parameters provide a comprehensive picture of the disposition of this compound. For example, a large volume of distribution suggests extensive tissue distribution, while a low oral bioavailability may indicate poor absorption or significant first-pass metabolism.

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. biotechfarm.co.il [biotechfarm.co.il]

- 4. karger.com [karger.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. mercell.com [mercell.com]

- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 15. Plasma Protein Binding Assay | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]